molecular formula C21H25N3 B14700722 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-ethyl-5-(2-(6-methyl-3-pyridyl)ethyl)- CAS No. 20771-45-3

1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-ethyl-5-(2-(6-methyl-3-pyridyl)ethyl)-

Cat. No.: B14700722
CAS No.: 20771-45-3
M. Wt: 319.4 g/mol
InChI Key: OLVXWUCATGYKSG-UHFFFAOYSA-N
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Description

1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-ethyl-5-(2-(6-methyl-3-pyridyl)ethyl)- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential therapeutic applications, particularly in the treatment of cancer and other diseases. Its unique structure, which includes a pyridoindole core, makes it a valuable target for drug design and synthesis .

Preparation Methods

One common method involves the use of alkyl or aralkyl groups and sulfonyl groups, which are considered pharmacophores in some antitumor drugs . The synthetic route generally includes the following steps:

    Formation of the Pyridoindole Core: This step involves the cyclization of appropriate precursors under specific conditions.

    Introduction of Functional Groups: Alkyl, aralkyl, and sulfonyl groups are introduced to the core structure using reagents such as alkyl halides and sulfonyl chlorides.

    Purification: The final product is purified using techniques like column chromatography and recrystallization.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and automated synthesis equipment .

Chemical Reactions Analysis

1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-ethyl-5-(2-(6-methyl-3-pyridyl)ethyl)- undergoes various chemical reactions, including:

Scientific Research Applications

1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-ethyl-5-(2-(6-methyl-3-pyridyl)ethyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-ethyl-5-(2-(6-methyl-3-pyridyl)ethyl)- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the proliferation of cancer cells by interfering with DNA synthesis and inducing apoptosis. Molecular docking studies have revealed that the compound binds to the active site of c-Met, a receptor tyrosine kinase involved in cancer cell growth and survival .

Properties

CAS No.

20771-45-3

Molecular Formula

C21H25N3

Molecular Weight

319.4 g/mol

IUPAC Name

2-ethyl-5-[2-(6-methylpyridin-3-yl)ethyl]-3,4-dihydro-1H-pyrido[4,3-b]indole

InChI

InChI=1S/C21H25N3/c1-3-23-12-11-21-19(15-23)18-6-4-5-7-20(18)24(21)13-10-17-9-8-16(2)22-14-17/h4-9,14H,3,10-13,15H2,1-2H3

InChI Key

OLVXWUCATGYKSG-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC2=C(C1)C3=CC=CC=C3N2CCC4=CN=C(C=C4)C

Origin of Product

United States

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